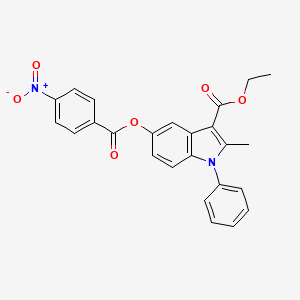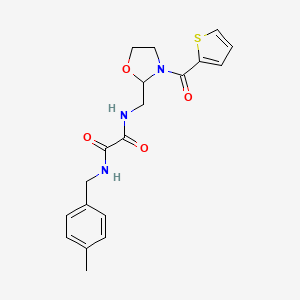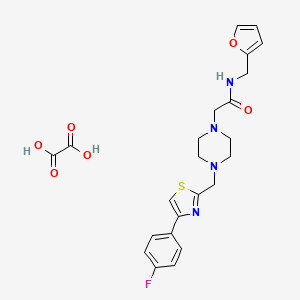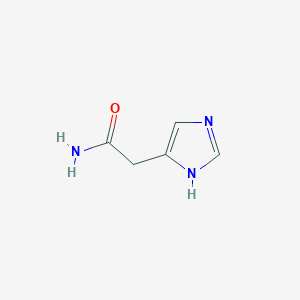
ETHYL 2-METHYL-5-(4-NITROBENZOYLOXY)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-METHYL-5-(4-NITROBENZOYLOXY)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-5-(4-NITROBENZOYLOXY)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methylindole with ethyl 3-oxo-3-phenylpropanoate under acidic conditions to form the indole core. This intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position of the benzoyl moiety. The final step involves esterification with ethyl chloroformate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps to enhance yield and reduce reaction times. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-METHYL-5-(4-NITROBENZOYLOXY)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution reactions, such as bromination, using bromine in acetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide.
Electrophilic Aromatic Substitution: Bromine, acetic acid.
Major Products Formed
Reduction: 2-methyl-5-(4-aminobenzoyl)oxy-1-phenylindole-3-carboxylate.
Hydrolysis: 2-methyl-5-(4-nitrobenzoyl)oxy-1-phenylindole-3-carboxylic acid.
Bromination: 2-methyl-5-(4-nitrobenzoyl)oxy-1-phenyl-3-bromoindole-3-carboxylate.
Scientific Research Applications
ETHYL 2-METHYL-5-(4-NITROBENZOYLOXY)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-5-(4-aminobenzoyl)oxy-1-phenylindole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-methyl-5-(4-methoxybenzoyl)oxy-1-phenylindole-3-carboxylate: Contains a methoxy group instead of a nitro group.
Uniqueness
ETHYL 2-METHYL-5-(4-NITROBENZOYLOXY)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as a precursor for further chemical modifications and its utility in various research applications .
Properties
IUPAC Name |
ethyl 2-methyl-5-(4-nitrobenzoyl)oxy-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c1-3-32-25(29)23-16(2)26(18-7-5-4-6-8-18)22-14-13-20(15-21(22)23)33-24(28)17-9-11-19(12-10-17)27(30)31/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWUZKXHYHDPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Chloro-6-fluorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2851574.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2851577.png)
![N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2851578.png)
![7-Methoxy-2-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2851579.png)
![5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2851580.png)
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2851581.png)
![N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2851583.png)
![[1-(Aminomethyl)cyclopentyl]methanol hydrochloride](/img/structure/B2851584.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2851585.png)



![(4R)-3-[3-(2-Oxopyridin-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2851595.png)
![7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2851596.png)
